

Application of Roselipin 1A in Lipid Metabolism Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996

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Introduction

Roselipin 1A is a naturally occurring glycolipid isolated from the marine fungus *Gliocladium roseum* KF-1040. It has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride (TG) synthesis. DGAT catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG, which is subsequently stored in lipid droplets. The inhibition of DGAT presents a promising therapeutic strategy for metabolic disorders characterized by excessive lipid accumulation, such as obesity, hyperlipidemia, and hepatic steatosis.

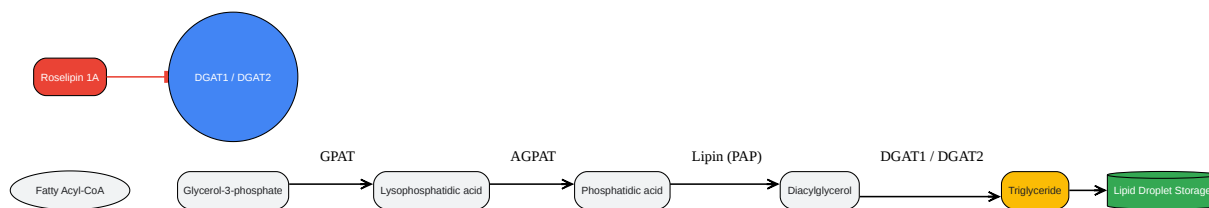
These application notes provide a comprehensive overview of the use of **Roselipin 1A** in lipid metabolism research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

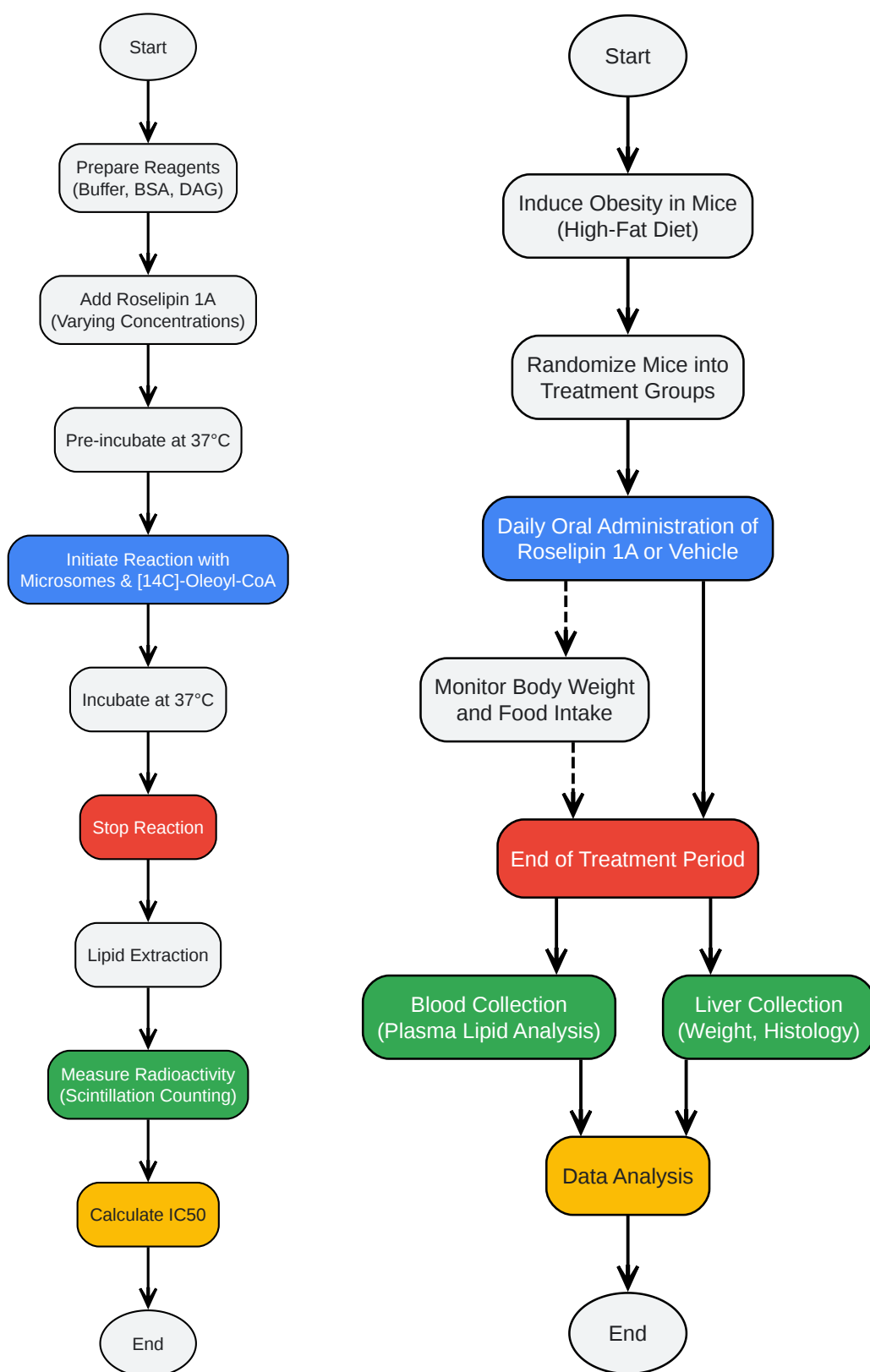
Mechanism of Action

Roselipin 1A exerts its effects on lipid metabolism primarily through the inhibition of diacylglycerol acyltransferase (DGAT). There are two main isoforms of DGAT, DGAT1 and DGAT2, which catalyze the same reaction but have distinct roles in lipid metabolism. Roselipins have been shown to inhibit DGAT activity in rat liver microsomes, which contain both isoforms. By blocking DGAT, **Roselipin 1A** effectively reduces the synthesis of triglycerides, thereby impacting cellular lipid storage and metabolism.

Signaling Pathway of Triglyceride Synthesis

The synthesis of triglycerides is a multi-step process primarily occurring in the endoplasmic reticulum. The final and committed step is catalyzed by DGAT.





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